Takeda-6d

描述

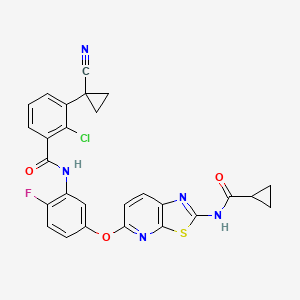

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMAXSABUPRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Takeda-6d: A Deep Dive into its GCN2-Targeted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Takeda-6d, a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. Takeda-6d represents a promising therapeutic agent, particularly in the context of oncology, by targeting cellular stress response pathways that are critical for cancer cell survival. This document details the compound's molecular interactions, its impact on cellular signaling, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: GCN2 Inhibition

Takeda-6d functions as a highly potent and selective inhibitor of GCN2 kinase, a key regulator of amino acid homeostasis.[1][2] It operates through a "Type I half binding mode" and is characterized by a slow dissociation binding profile, which may contribute to a prolonged pharmacological effect.[1] Under conditions of amino acid depletion, a common feature of the tumor microenvironment, GCN2 is activated. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to the translational induction of Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and stress adaptation, thereby promoting cell survival.

Takeda-6d disrupts this pro-survival signaling cascade. By binding to GCN2, it prevents the subsequent phosphorylation of eIF2α and the downstream expression of ATF4.[1] This inhibition of the GCN2 pathway sensitizes cancer cells to amino acid starvation, ultimately leading to reduced proliferation and cell death.[1][2] While Takeda-6d is highly selective for GCN2, it has been noted to possess some weak inhibitory activity against the related kinase PERK at a cellular level, though this is significantly less pronounced than its potent GCN2 inhibition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Takeda-6d and its associated experimental context.

| In Vivo Efficacy | Value | Context |

| Minimum Effective Dose | 3 mg/kg | In a CCRF-CEM xenograft mouse model, administered orally. This was noted to be more potent than the related compound 6e (10 mg/kg).[1] |

Further quantitative data such as IC50 values and binding affinities were not explicitly detailed in the provided search results but are typically found within the full scientific publication.

Signaling Pathway Diagram

The following diagram illustrates the GCN2 signaling pathway and the inhibitory action of Takeda-6d.

References

The Takeda-6d GCN2 Inhibitory Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the General Control Nonderepressible 2 (GCN2) inhibitory pathway, with a specific focus on Takeda's compound 6d. GCN2 is a crucial serine/threonine-protein kinase that plays a pivotal role in cellular adaptation to amino acid deprivation, a condition often found within the tumor microenvironment.[1][2] By inhibiting GCN2, therapeutic strategies aim to disrupt the ability of cancer cells to survive under nutrient stress, ultimately leading to cell death. This document outlines the mechanism of action, summarizes key preclinical data, details experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of GCN2 Inhibition

GCN2 is a master regulator of amino acid homeostasis.[1][2] Under conditions of amino acid depletion, uncharged transfer RNAs (tRNAs) accumulate and bind to GCN2, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4).[3][4] ATF4 orchestrates the expression of genes involved in amino acid synthesis and transport, helping the cell to cope with the nutrient-deprived state.[3]

Takeda's compound 6d is a potent and orally available GCN2 inhibitor.[1][2] It operates through a "Type I half binding mode," which involves interaction with the αC-helix allosteric pocket of the GCN2 kinase domain.[1][5] This binding prevents the conformational changes necessary for kinase activation, thereby blocking the downstream signaling cascade. The inhibition of GCN2 by compound 6d leads to a suppression of GCN2 autophosphorylation, reduced phosphorylation of eIF2α, and a subsequent decrease in the expression of ATF4.[1]

GCN2 Signaling Pathway Under Amino Acid Deprivation

The following diagram illustrates the canonical GCN2 signaling pathway activated in response to amino acid starvation.

Caption: GCN2 signaling pathway in response to amino acid starvation.

Takeda-6d Mechanism of Action

The following diagram illustrates how Takeda's compound 6d inhibits the GCN2 signaling pathway.

References

- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Takeda-6d: A Dual Inhibitor of RAF Kinase and VEGFR2 for Oncological Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Takeda-6d is a novel, orally active small molecule inhibitor demonstrating potent and highly selective activity against both RAF kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its dual-targeting mechanism offers a compelling therapeutic strategy for cancers driven by aberrant signaling in the RAS/RAF/MEK/ERK pathway and those reliant on angiogenesis for tumor growth and metastasis. This technical guide provides a comprehensive overview of the preclinical data available for Takeda-6d, including its mechanism of action, quantitative inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its engagement with key oncogenic signaling pathways.

Mechanism of Action

Takeda-6d functions as a "DFG-out" inhibitor, a class of kinase inhibitors that bind to and stabilize the inactive conformation of the kinase domain. This mode of inhibition can offer advantages in terms of selectivity and the ability to overcome certain forms of resistance. By targeting both RAF kinases and VEGFR2, Takeda-6d simultaneously addresses two critical pathways in cancer progression:

-

RAF/MEK/ERK Pathway Inhibition: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in numerous cancers, including melanoma and colorectal cancer, leading to constitutive activation of the pathway and uncontrolled cell growth. Takeda-6d has been shown to inhibit wild-type B-RAF, the oncogenic B-RAFV600E mutant, and C-RAF.[1]

-

VEGF/VEGFR2 Pathway Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. By inhibiting VEGFR2, Takeda-6d can disrupt the tumor's blood supply, thereby impeding its growth and dissemination.[2]

Quantitative Biological Activity

The inhibitory activity of Takeda-6d has been quantified against a panel of kinases, demonstrating its potency and selectivity. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Kinase Inhibition Profile of Takeda-6d

| Target Kinase | IC50 (nM) | Reference |

| B-RAF (wild-type) | 12 | [1] |

| B-RAF (V600E mutant) | 7.0 | [2] |

| C-RAF | 1.5 | [1] |

| VEGFR2 | 2.2, 2.8 | [1][2] |

| FGFR3 | 22 | [1] |

| PDGFRα | 12 | [1] |

| PDGFRβ | 5.5 | [1] |

Table 2: Cellular Activity of Takeda-6d

| Assay | Cell Line | IC50 (nM) | Reference |

| VEGF-A-induced VEGFR2 phosphorylation | KDR-overexpressing cells | 0.53 | [1] |

| MEK and ERK1/2 phosphorylation | B-RAFV600E expressing colon cancer and melanoma cell lines | 100 - 1600 (Concentration Range) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the anti-cancer potential of Takeda-6d. These protocols are based on standard practices in the field and the available information for Takeda-6d.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of Takeda-6d against purified RAF kinases and VEGFR2.

Materials:

-

Recombinant human kinases (B-RAF, B-RAFV600E, C-RAF, VEGFR2)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., MEK1 for RAF kinases, Poly(Glu, Tyr) 4:1 for VEGFR2)

-

Takeda-6d (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Takeda-6d in DMSO.

-

In a 96-well plate, add the kinase, substrate, and Takeda-6d (or DMSO for control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of Takeda-6d.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of Takeda-6d on the phosphorylation of MEK, ERK, and VEGFR2 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375 melanoma for B-RAFV600E, HUVECs for VEGFR2)

-

Cell culture medium and supplements

-

Takeda-6d

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-VEGFR2, anti-total-VEGFR2)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Takeda-6d (e.g., 100-1600 nM) for a specified time.

-

For VEGFR2 phosphorylation, stimulate the cells with VEGF-A for a short period before lysis.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Takeda-6d in a mouse model of human cancer.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cell line (e.g., A375 melanoma)

-

Takeda-6d

-

Vehicle solution for oral administration

-

Calipers

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Takeda-6d orally at the specified dose (e.g., 10 mg/kg) and schedule.[1] The search results indicate a single oral dose was used to assess ERK1/2 phosphorylation, and a twice-daily oral dose for 2 weeks was used for tumor regression studies.[2]

-

Administer the vehicle solution to the control group.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a typical experimental workflow for evaluating Takeda-6d.

Caption: RAF/MEK/ERK Signaling Pathway and Inhibition by Takeda-6d.

Caption: VEGF Signaling Pathway and Inhibition by Takeda-6d.

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating "Takeda-6d". Further inquiries into Takeda's clinical trial pipeline may be necessary to determine if this compound has progressed into clinical development under a different designation.

Conclusion

Takeda-6d represents a promising preclinical candidate for the treatment of various cancers. Its dual inhibitory mechanism against RAF kinases and VEGFR2 provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of Takeda-6d.

References

Takeda-6d and Cellular Stress Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda-6d is a potent small molecule inhibitor primarily targeting B-RAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2] Emerging evidence also points to a complex interplay between these pathways and the cellular stress response, particularly the Unfolded Protein Response (UPR), a critical mechanism for maintaining protein homeostasis within the endoplasmic reticulum (ER).[3][4][5] This technical guide provides an in-depth overview of Takeda-6d, its core molecular targets, and its role in modulating cellular stress signaling, with a focus on the UPR.

Core Molecular Targets and Quantitative Data

Takeda-6d is characterized by its high affinity and inhibitory activity against B-RAF and VEGFR2. While its primary targets are well-defined, there is also evidence suggesting a secondary, weaker activity against Protein kinase R-like endoplasmic reticulum kinase (PERK), a key sensor in the UPR pathway.

| Target | IC50 Value | Description |

| B-RAF | 7.0 nM | A serine/threonine-specific protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and differentiation.[1] |

| VEGFR2 | 2.2 nM | A receptor tyrosine kinase that, upon binding to VEGF, initiates signaling cascades involved in angiogenesis, cell proliferation, and survival.[1] |

| PERK | Weak Inhibition (Qualitative) | A key ER-resident transmembrane protein and a primary sensor of the Unfolded Protein Response (UPR). Takeda-6d has been noted to have some cellular PERK inhibitory activity, although this is considered weak.[6] |

Signaling Pathways

Takeda-6d's biological effects can be understood through its modulation of two major signaling networks: the RAF-MEK-ERK pathway and the VEGFR2 signaling cascade, and their subsequent influence on the cellular stress response.

Takeda-6d's Primary Targeting of the RAF-MEK-ERK and VEGFR2 Pathways

Takeda-6d directly inhibits B-RAF and VEGFR2, thereby blocking downstream signaling through the RAF-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation and survival.

Crosstalk with the PERK Branch of the Unfolded Protein Response

Cellular stress, particularly ER stress, activates the UPR. The PERK branch of the UPR is initiated by the accumulation of unfolded proteins in the ER, leading to the phosphorylation of eIF2α and the subsequent translation of ATF4, a key transcription factor that upregulates stress-response genes, including the pro-apoptotic factor CHOP. Takeda-6d may influence this pathway through weak direct inhibition of PERK and indirectly through its primary targets.

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Role of VEGFR2 in Mediating Endoplasmic Reticulum Stress Under Glucose Deprivation and Determining Cell Death, Oxidative Stress, and Inflammatory Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of VEGFR2 in Mediating Endoplasmic Reticulum Stress Under Glucose Deprivation and Determining Cell Death, Oxidative Stress, and Inflammatory Factor Expression [diva-portal.org]

- 5. Cross-talk between endoplasmic reticulum (ER) stress and the MEK/ERK pathway potentiates apoptosis in human triple negative breast carcinoma cells: role of a dihydropyrimidone, nifetepimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Takeda-6d: A Technical Guide to GCN2 Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Takeda-6d is a potent and orally available small molecule inhibitor of General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical regulator of amino acid homeostasis and plays a significant role in cancer cell survival under nutrient-deprived conditions often found in the tumor microenvironment. This technical guide provides an in-depth overview of the preclinical validation of Takeda-6d as a promising therapeutic agent in oncology, with a particular focus on its synergistic activity with asparaginase in acute lymphoblastic leukemia (ALL).

Core Target: GCN2 Kinase

General control nonderepressible 2 (GCN2) is a serine/threonine kinase that senses amino acid deprivation. Under conditions of amino acid starvation, uncharged tRNA binds to the histidyl-tRNA synthetase-like domain of GCN2, leading to its activation. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4 upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress resistance, thereby promoting cell survival. In several cancers, this pathway is hijacked to support tumor growth and resistance to therapy.

Mechanism of Action of Takeda-6d

Takeda-6d is an ATP-competitive inhibitor that binds to the kinase domain of GCN2. By inhibiting GCN2, Takeda-6d prevents the phosphorylation of eIF2α and the subsequent induction of ATF4. This disruption of the GCN2-eIF2α-ATF4 signaling pathway abrogates the cancer cell's ability to adapt to amino acid stress, leading to cell growth inhibition and apoptosis, particularly in combination with therapies that induce amino acid depletion.

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Takeda-6d.

Table 1: In Vitro Inhibitory Activity of Takeda-6d

| Target | Assay Type | IC50 (nM) | Cell Line | Notes |

| GCN2 | Enzymatic Assay | 1.8 | - | Potent inhibition of GCN2 kinase activity. |

| GCN2 | Cellular Assay | 9.3 | CCRF-CEM | Demonstrates cellular target engagement and pathway inhibition. |

| PERK | Cellular Assay | 230 | U2OS | Shows moderate off-target activity against PERK, another eIF2α kinase. |

Table 2: In Vivo Efficacy of Takeda-6d in a CCRF-CEM Xenograft Model

| Treatment Group | Dose and Schedule | Endpoint | Result |

| Takeda-6d | 3 mg/kg, single oral dose, following 1000 U/kg asparaginase pretreatment (24h) | GCN2 Pathway Inhibition (8h post-dose) | Suppression of GCN2 autophosphorylation and ATF4 levels to baseline.[1] |

| Takeda-6d in combination with Asparaginase | Not specified | Anti-proliferative Activity | Significantly sensitized CCRF-CEM cells to asparaginase-mediated growth inhibition.[1] |

Signaling Pathway and Experimental Workflow Visualizations

GCN2 Signaling Pathway and Inhibition by Takeda-6d

Caption: GCN2 signaling pathway and the inhibitory action of Takeda-6d.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for in vivo pharmacodynamic assessment of Takeda-6d.

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are provided based on publicly available information. Specific reagent concentrations and instrument parameters may require optimization.

Cell Viability Assay (General Protocol)

-

Cell Seeding: Seed CCRF-CEM cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of Takeda-6d in the presence or absence of asparaginase. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using a non-linear regression model.

Western Blot Analysis (General Protocol)

-

Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study (General Protocol)

-

Cell Implantation: Subcutaneously inject approximately 5-10 million CCRF-CEM cells into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Drug Administration:

-

Administer asparaginase (1000 U/kg) via intraperitoneal injection as a pretreatment.

-

After 24 hours, administer Takeda-6d orally at the desired doses.

-

-

Pharmacodynamic Endpoint: At 8 hours post-Takeda-6d administration, euthanize the animals and collect tumor tissue for subsequent analysis (e.g., Western blotting).

-

Efficacy Endpoint: For efficacy studies, continue treatment as per the defined schedule and monitor tumor growth and animal body weight. The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for Takeda-6d (compound 6d or GCN2-IN-6). Takeda's official pipeline and clinical trial registries do not currently list a GCN2 inhibitor in clinical development. Therefore, Takeda-6d is considered to be in the preclinical stage of development.

Conclusion

Takeda-6d has demonstrated compelling preclinical activity as a potent and selective GCN2 inhibitor. Its ability to block the GCN2-eIF2α-ATF4 pathway and synergize with asparaginase in ALL models provides a strong rationale for its further development in oncology. The data presented in this guide underscore the potential of GCN2 inhibition as a novel therapeutic strategy for cancers reliant on amino acid stress survival pathways. Further investigation into its safety, tolerability, and efficacy in clinical settings is warranted.

References

Takeda-6d: A Preclinical Dual Inhibitor of BRAF and VEGFR2

An In-depth Guide to the Discovery and Preclinical Development of a Novel DFG-Out Kinase Inhibitor

This technical guide provides a comprehensive overview of the discovery and preclinical development of Takeda-6d, a potent, orally active dual inhibitor of BRAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented is based on the seminal publication by Okaniwa and colleagues, which details the compound's design, synthesis, and preclinical characterization. As of late 2025, Takeda-6d has not progressed into publicly disclosed clinical trials.

Discovery History and Rationale

The discovery of Takeda-6d stemmed from a focused medicinal chemistry effort to identify novel kinase inhibitors that target the DFG-out (Aspartate-Phenylalanine-Glycine-out) conformation of BRAF and VEGFR2. This approach was driven by the therapeutic potential of simultaneously inhibiting two key drivers of tumor growth and angiogenesis. The design strategy centered on exploring[1][2]-fused bicyclic scaffolds. Through iterative optimization, the[3][4]thiazolo[5,4-b]pyridine scaffold emerged as a promising core. The key insight was the critical role of stabilizing the planarity of the anilide group and the nitrogen atom on the six-membered ring of this scaffold to enhance BRAF inhibitory activity. This led to the synthesis and identification of compound 6d, later designated Takeda-6d, which demonstrated potent dual inhibitory activity against both BRAF and VEGFR2.[5]

Mechanism of Action

Takeda-6d functions as a Type II kinase inhibitor, binding to the inactive DFG-out conformation of both BRAF and VEGFR2. This binding mode is achieved by the molecule occupying the hydrophobic pocket created by the outward flip of the DFG motif. By inhibiting BRAF, Takeda-6d can block the MAPK/ERK signaling pathway, which is constitutively activated in cancers harboring BRAF mutations, such as the V600E mutation in melanoma. Concurrently, its inhibition of VEGFR2, a key receptor in angiogenesis, disrupts the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[3][5]

Below is a diagram illustrating the signaling pathways targeted by Takeda-6d.

Quantitative Preclinical Data

The preclinical activity of Takeda-6d was characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| BRAF | 7.0 |

| VEGFR2 | 2.2 |

| Data from Okaniwa et al. (2012)[3][5] |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Value |

| Dose (Oral) | 10 mg/kg |

| Bioavailability (F) | 70.5% |

| Data from Okaniwa et al. (2012)[3] |

Table 3: In Vivo Efficacy in A375 Human Melanoma Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (T/C%) |

| Takeda-6d | 10 mg/kg, twice daily for 2 weeks | -7.0% (tumor regression) |

| T/C% (Treatment/Control) indicates the relative change in tumor volume. A negative value signifies tumor regression. Data from Okaniwa et al. (2012)[3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the descriptions in the primary literature.

Kinase Inhibition Assays

The inhibitory activity of Takeda-6d against BRAF and VEGFR2 was determined using enzymatic assays. The general workflow for these assays is as follows:

-

Enzymes and Substrates: Recombinant human BRAF and VEGFR2 kinases were used. Specific peptide substrates for each kinase were employed.

-

Assay Conditions: The assays were performed in buffer solutions optimized for each kinase.

-

Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

-

IC50 Determination: The concentration of Takeda-6d that resulted in 50% inhibition of kinase activity (IC50) was calculated from dose-response curves.

Cell-Based Assays

-

Anti-angiogenesis Assay: The effect of Takeda-6d on angiogenesis was assessed using Human Umbilical Vein Endothelial Cells (HUVECs). VEGF-stimulated HUVEC proliferation and tube formation were measured in the presence of varying concentrations of Takeda-6d.[3]

-

ERK1/2 Phosphorylation Assay: A375 human melanoma cells, which harbor the BRAF V600E mutation, were treated with Takeda-6d. The levels of phosphorylated ERK1/2 (pERK1/2), a downstream effector of BRAF, were measured by Western blotting to confirm target engagement in a cellular context.[3]

In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats were used.

-

Dosing: A single oral dose of 10 mg/kg of Takeda-6d was administered.

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: The concentration of Takeda-6d in plasma was determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Parameters: Key parameters, including bioavailability (F), were calculated from the plasma concentration-time profiles.[3]

In Vivo Efficacy Study (Xenograft Model)

The general workflow for the xenograft efficacy study is depicted below:

References

- 1. Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Takeda’s cancer prospects dim further | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. takedaoncology.com [takedaoncology.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Chemical Properties of Mezagitamab (TAK-079)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted immunotherapies, Mezagitamab (development code: TAK-079) emerges as a significant investigational compound. This fully human monoclonal antibody, targeting the CD38 protein, is under development by Takeda for a range of autoimmune diseases and hematologic malignancies.[1] The absence of public information on a compound named "Takeda-6d" has led to the selection of Mezagitamab as a representative advanced therapeutic from Takeda's pipeline for this detailed analysis. This guide provides a comprehensive overview of its structural and chemical properties, mechanism of action, and the experimental protocols utilized in its evaluation.

Structural and Chemical Properties

Mezagitamab is a fully human immunoglobulin G1 lambda (IgG1λ) monoclonal antibody.[1][2] This classification defines its basic structure and effector functions. The "fully human" nature of the antibody is intended to minimize immunogenicity in patients.[1]

Table 1: Core Structural and Chemical Data for Mezagitamab (TAK-079)

| Property | Value | Reference |

| International Nonproprietary Name (INN) | Mezagitamab | [1] |

| Development Code | TAK-079 | [1] |

| CAS Number | 2227490-52-8 | [1] |

| Molecular Weight | Approximately 143.7 - 145 kDa | [1][3] |

| Antibody Class | Fully human IgG1λ monoclonal antibody | [1][2] |

| Target Antigen | CD38 | [1][3] |

| Formulation | Liquid | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

Mechanism of Action and Signaling Pathways

Mezagitamab's therapeutic potential lies in its high-affinity binding to CD38, a transmembrane glycoprotein highly expressed on plasma cells, plasmablasts, natural killer (NK) cells, and activated T and B lymphocytes.[1][2][5] CD38 functions as a receptor and an ectoenzyme involved in cell signaling and metabolism.[6][7]

Upon binding to CD38, Mezagitamab initiates the depletion of target cells through several effector mechanisms:[1][2][8]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of Mezagitamab engages Fcγ receptors on immune effector cells, such as NK cells, leading to the lysis of the CD38-expressing target cell.[1][2]

-

Complement-Dependent Cytotoxicity (CDC): Mezagitamab can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent lysis of the target cell.[1][2][8]

-

Apoptosis: The binding of Mezagitamab to CD38 can induce programmed cell death in the target cells.[2][8]

-

Allosteric Inhibition: Mezagitamab allosterically inhibits the enzymatic activity of CD38.[1][2][8]

The following diagram illustrates the primary mechanism of action of Mezagitamab.

Experimental Protocols

The evaluation of Mezagitamab has been conducted through a series of preclinical and clinical studies. The following provides an overview of the methodologies employed.

Clinical Trial Protocol: Phase 1b Study in IgA Nephropathy (NCT05174221)

This multicenter, open-label study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of Mezagitamab in adult patients with primary IgA nephropathy.[9][10][11]

-

Patient Population: Adults with biopsy-proven IgA nephropathy, proteinuria with a urine protein-to-creatinine ratio (UPCR) ≥1 g/g, and an estimated glomerular filtration rate (eGFR) ≥45 mL/min/1.73m².[12][13]

-

Dosing Regimen: Participants received subcutaneous Mezagitamab at a dose of 600 mg. The dosing schedule was once weekly for the first 8 weeks, followed by once every two weeks for the subsequent 16 weeks, for a total of 16 doses.[12][13]

-

Primary Endpoints: The primary outcome measures focused on safety and tolerability, specifically the incidence of adverse events (AEs), including grade ≥3 AEs and serious AEs.[13]

-

Secondary and Exploratory Endpoints: These included pharmacokinetic profiling, pharmacodynamic assessments (e.g., CD38 receptor occupancy and depletion of CD38+ cells), and efficacy measures such as changes in proteinuria and kidney function.[14]

The workflow for this clinical trial can be visualized as follows:

Preclinical and In Vitro Assays

While specific detailed protocols are proprietary, the mechanisms of action of Mezagitamab would have been characterized using a suite of standard immunological and cell-based assays, including:

-

Flow Cytometry: To determine the binding affinity of Mezagitamab to CD38 on various cell types and to quantify the depletion of these cells in vitro and in vivo.

-

ADCC Assays: Co-culturing CD38-expressing target cells with effector cells (e.g., NK cells) in the presence of Mezagitamab and measuring target cell lysis, often through the release of lactate dehydrogenase (LDH) or using fluorescent markers.

-

CDC Assays: Incubating CD38-expressing target cells with Mezagitamab in the presence of a source of complement (e.g., normal human serum) and measuring cell lysis.

-

Apoptosis Assays: Treating CD38-expressing cells with Mezagitamab and assessing for markers of apoptosis, such as annexin V staining and caspase activation, via flow cytometry or other methods.

-

Enzyme Inhibition Assays: Measuring the enzymatic activity of CD38 in the presence and absence of Mezagitamab to determine its inhibitory effects.

Mezagitamab (TAK-079) is a promising, late-stage therapeutic candidate with a well-defined mechanism of action targeting CD38. Its structural characteristics as a fully human IgG1λ monoclonal antibody are central to its function, enabling the depletion of pathogenic immune cells through multiple effector pathways. The ongoing clinical development program, supported by robust preclinical and mechanistic studies, continues to elucidate its therapeutic potential across a spectrum of diseases. This guide provides a foundational understanding of Mezagitamab for the scientific and drug development community.

References

- 1. Mezagitamab | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Mezagitamab | 2227490-52-8 [amp.chemicalbook.com]

- 5. ashpublications.org [ashpublications.org]

- 6. ANTI-CD38 MONOCLONAL ANTIBODIES: TRANSFORMING MULTIPLE MYELOMA TREATMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 7. Anti CD38 monoclonal antibodies for multiple myeloma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. TAK-079-1006 | Clinical Trial Summary [clinicaltrials.takeda.com]

- 12. Takeda's Mezagitamab Shows Sustained Kidney Protection 18 Months After Treatment in IgA Nephropathy [trial.medpath.com]

- 13. Takeda Presents New Data Showing Mezagitamab (TAK-079) Sustained Effect on Kidney Function 18 Months After Treatment in Primary IgA Nephropathy | Financial Post [financialpost.com]

- 14. Mezagitamab in systemic lupus erythematosus: clinical and mechanistic findings of CD38 inhibition in an autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Takeda-6d Binding Kinetics to GCN2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Takeda-6d, a potent inhibitor, to General Control Nonderepressible 2 (GCN2), a crucial kinase in the integrated stress response pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.

Core Data Presentation: Takeda-6d and Analogs Binding Kinetics to GCN2

The following table summarizes the binding kinetics and pharmacokinetic properties of Takeda-6d (referred to as compound 6d in the source literature) and its analogs. The data is extracted from the study "Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode".[1][2]

| Compound | Dissociation Rate Constant (koff) (1/s) | Residence Time (τ) (min) | Mouse Plasma Concentration at 1 hr (μM) | Mouse Brain Concentration at 1 hr (μM) |

| Takeda-6d (6d) | 4.3 × 10⁻⁴ | 38 | 1.2 | 0.17 |

| 6e | 1.1 × 10⁻³ | 15 | 2.1 | 0.22 |

| 6f | 1.9 × 10⁻³ | 8.8 | 3.0 | 0.21 |

| 6g | 4.8 × 10⁻⁴ | 35 | 0.12 | 0.02 |

Data from Fujimoto et al., ACS Med. Chem. Lett. 2019, 10, 10, 1498–1503.

GCN2 Signaling Pathway

The GCN2 signaling pathway is a key cellular mechanism for responding to amino acid deprivation. Under normal conditions, GCN2 is in an inactive state. Upon amino acid starvation, uncharged tRNA accumulates and binds to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn reduces global protein synthesis and promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates genes involved in amino acid synthesis and transport, helping the cell to restore homeostasis.

Caption: The GCN2 signaling pathway activated by amino acid deprivation.

Experimental Protocols

The binding kinetics of Takeda-6d to GCN2 were determined using a competitive binding assay. The following is a detailed description of the likely experimental protocol based on standard industry practices and information from the source publication.

Objective: To determine the dissociation rate constant (koff) and residence time (τ) of Takeda-6d binding to GCN2.

Materials:

-

Recombinant human GCN2 enzyme

-

Fluorescently labeled tracer ligand with known affinity for GCN2

-

Takeda-6d (compound 6d)

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Assay Preparation:

-

Prepare a stock solution of Takeda-6d in DMSO.

-

Serially dilute Takeda-6d in assay buffer to create a range of concentrations.

-

Prepare a solution of GCN2 enzyme and the fluorescent tracer in assay buffer. The concentration of the tracer is typically at or below its Kd for GCN2.

-

-

Binding Reaction:

-

Add the GCN2 enzyme and fluorescent tracer mixture to the wells of a 384-well microplate.

-

Add the serially diluted Takeda-6d or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement of Binding:

-

Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET) of each well using a plate reader. A decrease in signal indicates displacement of the fluorescent tracer by Takeda-6d.

-

-

Determination of Dissociation Rate (koff):

-

To measure the dissociation rate, a jump dilution experiment is performed.

-

A pre-incubated mixture of GCN2, tracer, and a high concentration of Takeda-6d is rapidly diluted into a larger volume of assay buffer containing a high concentration of unlabeled ATP or a non-fluorescent competitor to prevent re-binding of the dissociated tracer.

-

The increase in fluorescence signal is monitored over time as the fluorescent tracer re-binds to GCN2.

-

The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.

-

-

Calculation of Residence Time:

-

The residence time (τ) is calculated as the reciprocal of the dissociation rate constant (τ = 1/koff).

-

Experimental Workflow for Binding Kinetics Determination

The following diagram illustrates the general workflow for determining the binding kinetics of an inhibitor like Takeda-6d to its target kinase.

Caption: Workflow for determining inhibitor binding kinetics.

This technical guide provides a foundational understanding of the binding kinetics of Takeda-6d to GCN2. The presented data and methodologies can serve as a valuable resource for researchers engaged in the development of novel GCN2 inhibitors for therapeutic applications.

References

Takeda-6d: An In-Depth Profile of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of Takeda-6d, a potent dual inhibitor of RAF kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The document presents detailed quantitative data on its inhibitory activity against a broad panel of kinases, outlines the experimental methodologies for kinase activity assessment, and visualizes the key signaling pathways affected by this compound.

Executive Summary

Takeda-6d is a highly selective kinase inhibitor with nanomolar potency against its primary targets: B-RAF, C-RAF, and VEGFR2. It also exhibits significant activity against other receptor tyrosine kinases, including FGFR3, PDGFRα, and PDGFRβ. This dual-target profile suggests its potential as a therapeutic agent in cancers driven by both the RAF-MEK-ERK signaling cascade and angiogenesis. Importantly, Takeda-6d demonstrates a clean off-target profile, with minimal activity against a wide range of other kinases, underscoring its specificity. This guide serves as a critical resource for researchers investigating the therapeutic potential and mechanism of action of Takeda-6d and similar multi-targeted kinase inhibitors.

Data Presentation: Kinase Selectivity Profile of Takeda-6d

The inhibitory activity of Takeda-6d was assessed against a panel of kinases, with the half-maximal inhibitory concentration (IC50) determined for each. The results are summarized in the tables below, categorizing the kinases based on their sensitivity to Takeda-6d.

Table 1: Primary Targets and Key Off-Targets of Takeda-6d

| Kinase Target | IC50 (nM) | Kinase Family |

| C-RAF | 1.5 | RAF Kinase |

| VEGFR2 | 2.8 | Receptor Tyrosine Kinase |

| PDGFRβ | 5.5 | Receptor Tyrosine Kinase |

| B-RAF (V600E) | 7 | RAF Kinase |

| PDGFRα | 12 | Receptor Tyrosine Kinase |

| B-RAF (wild-type) | 12 | RAF Kinase |

| FGFR3 | 22 | Receptor Tyrosine Kinase |

Table 2: Kinases with Low Sensitivity to Takeda-6d (IC50 > 1000 nM)

| Kinase Target | Kinase Family |

| Abl | Tyrosine Kinase |

| Akt1 | Serine/Threonine Kinase |

| Aurora A | Serine/Threonine Kinase |

| CDK2 | Serine/Threonine Kinase |

| c-Kit | Receptor Tyrosine Kinase |

| EGFR | Receptor Tyrosine Kinase |

| EphB4 | Receptor Tyrosine Kinase |

| ERK2 | Serine/Threonine Kinase |

| Flt3 | Receptor Tyrosine Kinase |

| GSK3β | Serine/Threonine Kinase |

| IGF-1R | Receptor Tyrosine Kinase |

| JNK1 | Serine/Threonine Kinase |

| Lck | Tyrosine Kinase |

| MEK1 | Serine/Threonine Kinase |

| p38α | Serine/Threonine Kinase |

| PKA | Serine/Threonine Kinase |

| PKCα | Serine/Threonine Kinase |

| Rock2 | Serine/Threonine Kinase |

| Src | Tyrosine Kinase |

Experimental Protocols

The following section details the methodologies employed for the determination of the kinase inhibitory activity of Takeda-6d.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of Takeda-6d against the panel of kinases was determined using a radiometric kinase assay, a widely accepted gold standard for quantifying kinase activity.

General Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

-

Recombinant human kinases

-

Specific peptide substrates for each kinase

-

[γ-³³P]ATP

-

Takeda-6d (serially diluted in DMSO)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: All reagents, including the kinase, substrate, and Takeda-6d dilutions, were prepared in the assay buffer. The final DMSO concentration in the assay was kept constant (e.g., 1%).

-

Kinase Reaction: The kinase reaction was initiated by mixing the recombinant kinase, the specific substrate, and varying concentrations of Takeda-6d in the wells of a microtiter plate.

-

ATP Addition: The reaction was started by the addition of [γ-³³P]ATP at a concentration typically close to its Km value for the specific kinase.

-

Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture: The reaction was terminated by the addition of phosphoric acid. The reaction mixture was then transferred to a phosphocellulose filter plate, which specifically binds the phosphorylated substrate.

-

Washing: The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: The radioactivity retained on the filter was quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition was calculated for each concentration of Takeda-6d relative to the control (DMSO only). The IC50 values were determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Takeda-6d.

RAF-MEK-ERK and VEGFR2 Signaling Pathways

Caption: Takeda-6d inhibits RAF kinases and VEGFR2 signaling.

FGFR Signaling Pathway

Caption: Takeda-6d inhibits the FGFR3 signaling pathway.

PDGFR Signaling Pathway

Caption: Takeda-6d inhibits PDGFRα and PDGFRβ signaling.

Methodological & Application

Application Notes and Protocols for Takeda-6d in In Vivo Mouse Models

These application notes provide detailed protocols for the use of Takeda-6d, a potent and orally available GCN2 inhibitor, in preclinical mouse models of cancer. The following sections detail the dosage, administration, and methods for evaluating the pharmacodynamic effects of Takeda-6d, particularly in combination with L-asparaginase.

Mechanism of Action

Takeda-6d is a selective inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that plays a critical role in the cellular response to amino acid starvation. Under conditions of amino acid depletion, uncharged tRNA activates GCN2, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a decrease in global protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, promoting cell survival. In the context of cancer therapy, particularly with agents like L-asparaginase that deplete amino acids, tumor cells can utilize the GCN2-ATF4 pathway to adapt and survive. Takeda-6d blocks this adaptive response by inhibiting GCN2, thereby sensitizing cancer cells to amino acid deprivation.[1][2]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the recommended dosages for Takeda-6d and L-asparaginase in mouse models, based on published studies.[1]

Table 1: Takeda-6d Dosage and Administration

| Parameter | Description |

| Compound | Takeda-6d |

| Dosage Range | 0.3, 1, and 3 mg/kg |

| Administration Route | Oral gavage (p.o.) |

| Frequency | Once daily (q.d.) |

| Vehicle | To be determined empirically. Common vehicles for hydrophobic compounds include 0.5% methylcellulose, corn oil, or a solution of DMSO, PEG300, and Tween 80. |

Table 2: L-Asparaginase Co-treatment

| Parameter | Description |

| Compound | L-Asparaginase |

| Dosage | 1000 U/kg |

| Administration Route | Intraperitoneal injection (i.p.) |

| Frequency | Once daily (q.d.), as a pretreatment 24 hours prior to Takeda-6d administration. |

Experimental Protocols

Preparation of Takeda-6d for Oral Gavage

Materials:

-

Takeda-6d powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Protocol:

-

Calculate the required amount of Takeda-6d based on the desired dose and the number and weight of the mice.

-

Weigh the Takeda-6d powder accurately using an analytical balance.

-

Suspend the powder in the chosen vehicle at the desired concentration. For example, for a 3 mg/kg dose in a 20 g mouse, you would administer 0.06 mg in a volume of 100-200 µL.

-

Vortex the suspension vigorously to ensure it is well-mixed.

-

If the compound does not readily suspend, sonicate the mixture in a water bath for 5-10 minutes.

-

Prepare the formulation fresh daily before administration.

In Vivo Dosing Regimen

Animal Model:

-

CCRF-CEM xenograft mouse model is a reported model for Takeda-6d evaluation.[1]

Experimental Workflow Diagram:

Protocol:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Tumor Implantation: For xenograft models, implant CCRF-CEM cells subcutaneously into the flank of immunodeficient mice. Allow tumors to reach a palpable size before starting treatment.

-

Randomization: Randomize mice into treatment groups once tumors have reached the desired size.

-

Pretreatment: On day -1, administer L-asparaginase (1000 U/kg) via intraperitoneal injection.

-

Takeda-6d Administration: On day 0, administer the prepared Takeda-6d formulation (0.3, 1, or 3 mg/kg) via oral gavage.

-

Pharmacodynamic Analysis: At 8 hours post-Takeda-6d administration, euthanize the mice and harvest the tumors for subsequent analysis.[1]

Tumor Tissue Lysate Preparation

Materials:

-

Harvested tumor tissue

-

Liquid nitrogen

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

Dounce homogenizer or mechanical homogenizer

-

Microcentrifuge

Protocol:

-

Immediately after harvesting, snap-freeze the tumor tissue in liquid nitrogen.

-

Add ice-cold RIPA buffer with inhibitors to the frozen tissue.

-

Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

Western Blot Analysis

Materials:

-

Tumor protein lysate

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-GCN2, anti-ATF4, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of p-GCN2 and ATF4.

Expected Outcomes

Treatment with Takeda-6d is expected to suppress the GCN2 pathway activation induced by L-asparaginase. Specifically, a dose-dependent decrease in the phosphorylation of GCN2 and the expression of ATF4 should be observed in the tumor tissues of mice treated with Takeda-6d compared to the vehicle control group.[1] This pharmacodynamic effect is indicative of target engagement and provides a rationale for the use of Takeda-6d as a sensitizer to amino acid-depleting cancer therapies.

References

Application Notes and Protocols for Western Blot Analysis of p-GCN2 Following Takeda-6d Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine-protein kinase that plays a central role in the integrated stress response (ISR) by sensing amino acid deprivation.[1][2][3] Upon activation, GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[4][5][6] This pathway is critical for cellular adaptation and survival under nutrient-limiting conditions, which are often found in the tumor microenvironment.[1][2] Consequently, GCN2 has emerged as a promising therapeutic target in oncology.

Takeda-6d is a potent and orally available inhibitor of GCN2.[1][2] It has been shown to suppress GCN2 pathway activation, demonstrating anti-proliferative activity in cancer cell lines, particularly when used in combination with amino acid-depleting agents like asparaginase.[1][2][3] This document provides detailed application notes and protocols for the analysis of GCN2 phosphorylation (p-GCN2) at Threonine 899 (Thr899) via Western blot following treatment with Takeda-6d.

GCN2 Signaling Pathway and Inhibition by Takeda-6d

Under conditions of amino acid scarcity, uncharged tRNA binds to the HisRS-like domain of GCN2, leading to its activation through autophosphorylation.[4][7] Activated GCN2 then phosphorylates eIF2α, initiating the downstream signaling cascade. Takeda-6d acts as a Type I inhibitor, binding to the ATP-binding pocket of the GCN2 kinase domain, thereby preventing its autophosphorylation and subsequent phosphorylation of eIF2α.[1][2]

Caption: GCN2 signaling pathway and mechanism of Takeda-6d inhibition.

Data Presentation: p-GCN2 Levels After Takeda-6d Treatment

The following table summarizes representative quantitative data from a hypothetical Western blot analysis of p-GCN2 levels in CCRF-CEM acute lymphoblastic leukemia cells. Cells were pre-treated with asparaginase to induce amino acid stress, followed by treatment with Takeda-6d.

| Treatment Group | Takeda-6d Concentration | p-GCN2/Total GCN2 Ratio (Normalized to Control) | Standard Deviation |

| Vehicle Control (DMSO) | 0 µM | 1.00 | ± 0.12 |

| Asparaginase + Vehicle | 0 µM | 3.50 | ± 0.25 |

| Asparaginase + Takeda-6d | 1 µM | 1.25 | ± 0.15 |

| Asparaginase + Takeda-6d | 3 µM | 0.75 | ± 0.09 |

| Asparaginase + Takeda-6d | 10 µM | 0.30 | ± 0.05 |

Note: This data is illustrative and intended to represent the expected outcome of the experiment based on published qualitative results. Actual results may vary.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed CCRF-CEM cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Amino Acid Starvation (Induction of p-GCN2): To induce GCN2 phosphorylation, treat cells with asparaginase (e.g., 1 IU/mL) for a predetermined time (e.g., 24 hours). This depletes asparagine, mimicking amino acid starvation.

-

Takeda-6d Treatment: Following asparaginase treatment, add Takeda-6d at the desired concentrations (e.g., 0.3, 1, 3, 10 µM) or vehicle control (DMSO) to the cell culture medium. Incubate for the desired time period (e.g., 8 hours).[1]

-

Cell Harvesting: After incubation, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

Western Blot Protocol for p-GCN2

This protocol outlines the key steps for performing a Western blot to detect p-GCN2 (Thr899) and total GCN2.

1. Sample Preparation (Cell Lysis)

-

Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Include a molecular weight marker to determine protein size.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-GCN2 (Thr899) (e.g., Rabbit anti-p-GCN2, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

5. Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-GCN2 antibodies and re-probed with an antibody for total GCN2 and/or a housekeeping protein like β-actin.

-

Quantification: Densitometry analysis can be performed on the resulting bands using image analysis software (e.g., ImageJ). The p-GCN2 signal should be normalized to the total GCN2 signal.

Experimental Workflow

Caption: Western blot experimental workflow for p-GCN2 analysis.

References

- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Cell Viability Assay with Takeda-6d Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Takeda-6d is a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial regulator of amino acid homeostasis and plays a significant role in the survival of cancer cells, particularly in the nutrient-deprived tumor microenvironment. Under conditions of amino acid starvation, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid synthesis and stress adaptation, ultimately allowing cancer cells to survive. By inhibiting GCN2, Takeda-6d disrupts this survival pathway, making it a promising agent for cancer therapy, especially in combination with treatments that induce amino acid depletion, such as asparaginase.

This application note provides a detailed protocol for assessing the effect of Takeda-6d on cell viability using a common colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocols

Materials and Reagents

-

Takeda-6d (or a relevant small molecule inhibitor)

-

Human cancer cell line (e.g., CCRF-CEM, an acute lymphoblastic leukemia cell line mentioned in the context of Takeda-6d research)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

MTT Assay Protocol for Takeda-6d Treatment

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Takeda-6d Treatment:

-

Prepare a stock solution of Takeda-6d in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Takeda-6d stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Takeda-6d concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Takeda-6d or the vehicle control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Presentation

The quantitative data obtained from the cell viability assay can be summarized in a table for clear comparison. The cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Table 1: Effect of Takeda-6d on Cancer Cell Viability

| Takeda-6d Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.22 ± 0.07 | 97.6% |

| 1 | 1.15 ± 0.06 | 92.0% |

| 10 | 0.98 ± 0.05 | 78.4% |

| 100 | 0.65 ± 0.04 | 52.0% |

| 1000 | 0.32 ± 0.03 | 25.6% |

To calculate the % Cell Viability: % Cell Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100

Mandatory Visualization

Caption: GCN2 signaling pathway and the inhibitory action of Takeda-6d.

Caption: Experimental workflow for the MTT cell viability assay.

Application Notes and Protocols for Xenograft Model Establishment to Evaluate Novel Therapeutic Compounds

These application notes provide a comprehensive overview and detailed protocols for the establishment and utilization of subcutaneous xenograft models in immunodeficient mice. Such models are crucial for in vivo evaluation of the anti-tumor efficacy of novel therapeutic compounds, such as the dual RAF/VEGFR2 inhibitor sometimes referred to as Takeda-6d. The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction to Xenograft Models in Preclinical Oncology

Xenograft models are indispensable tools in the preclinical assessment of potential anticancer agents.[1][2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the in vivo study of tumor growth and the evaluation of therapeutic responses.[1][3] The most common type is the ectopic xenograft model, where human cancer cells are injected subcutaneously into the flank of the mouse.[1] This approach is widely used due to its reproducibility and the ease of monitoring tumor growth.[1] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from a patient, are also gaining prominence as they may better recapitulate the heterogeneity of human cancers.[4][5]

The selection of the appropriate cancer cell line and mouse strain is critical for the successful establishment of a xenograft model. For instance, in studies evaluating compounds like "Takeda-6d," which targets the RAF/VEGFR2 signaling pathways, cell lines with known mutations in these pathways, such as the A375 melanoma cell line (BRAF V600E mutant), are often utilized.[6][7] Similarly, for studying compounds targeting other pathways, such as the GCN2 pathway, cell lines like the acute lymphoblastic leukemia cell line CCRF-CEM have been used in xenograft models.[8][9]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing xenograft models to evaluate the efficacy of a dual RAF/VEGFR2 inhibitor, referred to as compound 6d or Takeda-6d.

| Parameter | A375 Melanoma Xenograft Model | Reference |

| Cell Line | A375 (BRAF V600E mutant) | [6][7] |

| Animal Model | Mouse | [6] |

| Treatment | Takeda-6d (10 mg/kg) | [6][7] |

| Primary Endpoint | Tumor Volume Reduction | [6][7] |

| Outcome | Significant reduction in tumor volume | [6][7] |

| Biomarker Analysis | Inhibition of MEK and ERK1/2 phosphorylation | [6][7] |

Experimental Protocols

Cell Culture and Preparation

This protocol describes the steps for culturing and preparing cancer cells for implantation.

Materials:

-

Cancer cell line (e.g., A375 or CCRF-CEM)

-

Complete growth medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Matrigel (optional)

Procedure:

-

Culture the cancer cells in T-75 flasks with the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

On the day of implantation, harvest the cells by first washing with sterile PBS, followed by detachment using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 50 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Count the cells using a hemocytometer or an automated cell counter to determine the cell density and viability.

-

Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 to 10 x 10^6 cells in 100-200 µL).

-

If using, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection to enhance tumor take rate and growth.

Subcutaneous Xenograft Establishment

This protocol outlines the procedure for implanting cancer cells into immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

-

Prepared cancer cell suspension

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

-

Calipers

Procedure:

-

Acclimatize the mice to the animal facility for at least one week prior to the experiment.

-

Anesthetize the mouse using an appropriate anesthetic.

-

Shave the fur on the right flank of the mouse using animal clippers.

-

Disinfect the injection site with 70% ethanol.

-

Gently lift the skin on the flank and subcutaneously inject 100-200 µL of the prepared cell suspension.

-

Monitor the mice for recovery from anesthesia and for any adverse reactions.

-

Once tumors become palpable, typically 7-14 days post-implantation, begin measuring the tumor volume using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3).

Treatment and Monitoring

This protocol details the administration of therapeutic agents and the monitoring of tumor growth and animal health.

Materials:

-

Therapeutic agent (e.g., Takeda-6d)

-

Vehicle control

-

Dosing equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)

-

Calipers

-

Analytical balance

Procedure:

-

Prepare the therapeutic agent and vehicle control at the desired concentrations.

-

Administer the treatment to the respective groups of mice according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

-